1,1,1-Trifluoro-3-phenyl-2-butanol
CAS No.:
Cat. No.: VC18223790
Molecular Formula: C10H11F3O
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3O |
|---|---|
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-phenylbutan-2-ol |
| Standard InChI | InChI=1S/C10H11F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3 |
| Standard InChI Key | VNJIRHGMWKPGOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)C(C(F)(F)F)O |
Introduction
1,1,1-Trifluoro-3-phenyl-2-butanol is a fluorinated alcohol that features three fluorine atoms attached to the first carbon of a butanol chain, along with a phenyl group at the third carbon. This compound is notable for its unique combination of hydrophobic and lipophilic properties, primarily due to the trifluoromethyl group, which enhances its ability to interact with biological membranes and other organic molecules.
Synthesis Methods
The synthesis of 1,1,1-Trifluoro-3-phenyl-2-butanol typically involves the reduction of a corresponding ketone, such as 1,1,1-trifluoro-3-phenyl-2-butanone, using lithium aluminum hydride (LiAlH₄) or similar reducing agents. This process can yield a mixture of stereoisomers, with the threo isomer often being the major product due to enhanced diastereoselectivity imparted by the trifluoromethyl group .
Applications and Research Findings
1,1,1-Trifluoro-3-phenyl-2-butanol is primarily studied for its potential interactions with biological systems. The trifluoromethyl group significantly enhances hydrophobic interactions, which can improve binding affinities with proteins and enzymes. This makes it an interesting compound for therapeutic applications, although specific therapeutic effects and mechanisms of action require further investigation.
Structural Similarities and Comparisons
Several compounds share structural similarities with 1,1,1-Trifluoro-3-phenyl-2-butanol, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4,4,4-Trifluoro-2-butanone | A simpler ketone with a trifluoromethyl group | Lacks the phenyl substituent |
| 4,4,4-Trifluoro-3-phenylbutan-1-ol | Hydroxyl group at a different position on the butane chain | Different position of hydroxyl group |
| 4,4-Difluoro-3-phenylbutan-2-one | Contains two fluorine atoms instead of three | Lower fluorination affects reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume